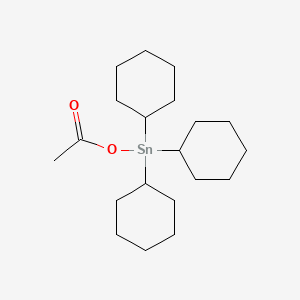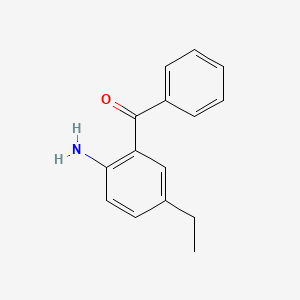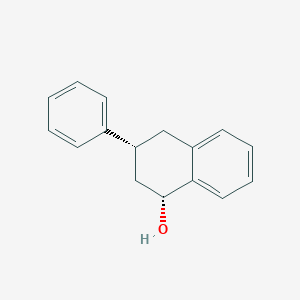
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol: is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a tetrahydronaphthalene core with a phenyl group and a hydroxyl group, making it a valuable intermediate in various synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the asymmetric reduction of 3-phenyl-1-tetralone using chiral catalysts or reagents to achieve high enantiomeric purity . Another approach involves the use of organometallic reagents in the presence of chiral ligands to induce stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the ketone precursor is reduced in the presence of a chiral catalyst under controlled conditions. This method ensures high yield and enantiomeric excess, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions: (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form saturated hydrocarbons using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity and leading to various biological effects . The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: (1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which allows for diverse chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
14833-69-3 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
(1R,3R)-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H16O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-9,14,16-17H,10-11H2/t14-,16-/m1/s1 |
Clé InChI |
GADNKICCOTZSTQ-GDBMZVCRSA-N |
SMILES isomérique |
C1[C@@H](CC2=CC=CC=C2[C@@H]1O)C3=CC=CC=C3 |
SMILES canonique |
C1C(CC2=CC=CC=C2C1O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


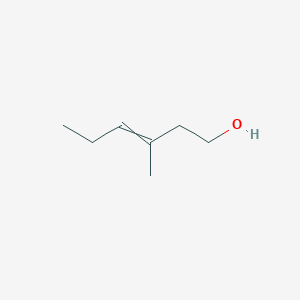
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
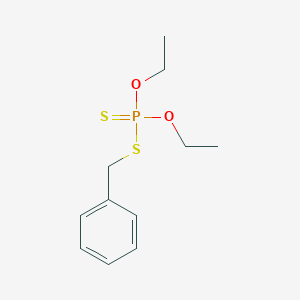



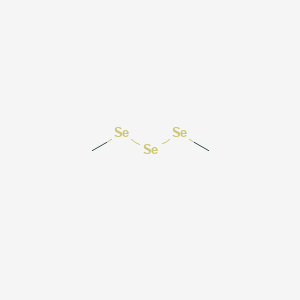
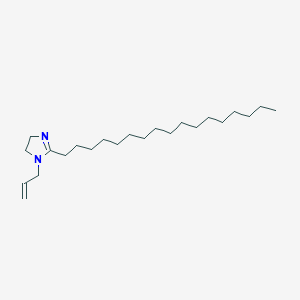
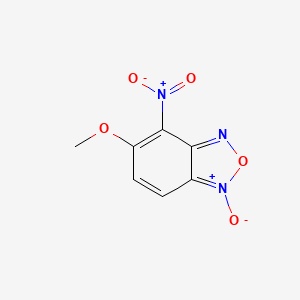

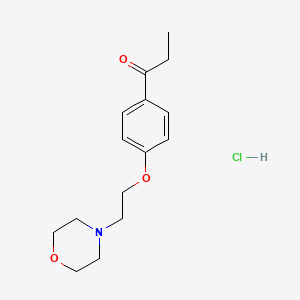
![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
